Glycyl-L-aspartic acid monohydrate chemical structure and properties
Glycyl-L-aspartic acid monohydrate chemical structure and properties
Topic: Glycyl-L-Aspartic Acid Monohydrate: Chemical Structure, Properties, and Experimental Protocols Content Type: Technical Reference Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycyl-L-aspartic acid (Gly-Asp) is a bioactive dipeptide composed of glycine and L-aspartic acid.[1] As a fundamental structural motif in larger signaling peptides (e.g., the RGD integrin-binding sequence), it serves as a critical model compound for studying peptide bond hydrolysis, metal-ion coordination, and zwitterionic solvation dynamics.
This guide provides a rigorous analysis of the physicochemical properties, structural characteristics, and validated experimental protocols for the synthesis and characterization of Gly-Asp monohydrate. It is designed to support researchers in medicinal chemistry, proteomics, and formulation science.
Chemical Identity & Structural Architecture
Nomenclature and Identification
-
IUPAC Name: (2S)-2-[(2-Aminoacetyl)amino]butanedioic acid monohydrate
-
Common Name: Glycyl-L-aspartic acid monohydrate
-
CAS Registry Number: 4685-12-5 (Monohydrate); 2578-57-6 (Anhydrous)
-
Molecular Formula:
-
Molecular Weight: 208.17 g/mol (Monohydrate); 190.15 g/mol (Anhydrous)
-
SMILES (Isomeric): C(O)NC(=O)CN)C(=O)O.O
Structural Analysis
Gly-Asp is a polar, acidic dipeptide. Its structure features a flexible glycine N-terminus and a rigid, chiral L-aspartic acid C-terminus.
-
Stereochemistry: The aspartic acid residue possesses an S-configuration (L-isomer) at the
-carbon. -
Zwitterionic Nature: In the crystalline monohydrate form and aqueous solution (pH ~3-6), the molecule exists predominantly as a zwitterion. The N-terminal amine is protonated (
), and the C-terminal carboxylate is deprotonated ( ). -
Crystal Packing: The monohydrate form includes one water molecule per dipeptide unit in the crystal lattice, stabilized by an extensive hydrogen-bonding network bridging the ammonium group and the carboxylate oxygens.
Graphviz Structural Representation
The following diagram illustrates the chemical connectivity and functional groups of the zwitterionic form at physiological pH.
[4]
Physicochemical Profile
The following properties are critical for handling, storage, and experimental design.
| Property | Value / Description | Context |
| Physical State | White crystalline powder | Hygroscopic; store desiccated. |
| Solubility | High in Water (>50 mg/mL) | Insoluble in non-polar solvents (e.g., hexane, ether). |
| Melting Point | ~205 °C (Decomposes) | Distinct from free Asp (270°C) due to peptide bond lability. |
| pKa Values | Values are shifted relative to free amino acids due to the peptide bond's inductive effect. | |
| Isoelectric Point (pI) | ~3.5 | Calculated as |
| Optical Rotation | Concentration | |
| Stability | Stable at room temp (solid).[4] | Hydrolyzes in strong acid/base or at high temp (>60°C). |
Experimental Protocols
Synthesis: Solid-Phase Peptide Synthesis (Fmoc Strategy)
While liquid-phase synthesis is possible, Solid-Phase Peptide Synthesis (SPPS) is the industry standard for high-purity production.
Objective: Synthesize H-Gly-Asp-OH using Fmoc chemistry on Wang resin.
Reagents:
-
Resin: Fmoc-Asp(OtBu)-Wang Resin (Loading: 0.5–0.8 mmol/g).
-
Amino Acid: Fmoc-Gly-OH.
-
Coupling Agents: HBTU / HOBt / DIPEA.
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage: TFA / TIPS /
(95:2.5:2.5).
Workflow Diagram:
Step-by-Step Procedure:
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Resin Swelling: Swell 1g of Fmoc-Asp(OtBu)-Wang resin in DMF for 30 mins.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (
min). Wash with DMF ( ). -
Coupling: Dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq). Add mixture to resin and shake for 1-2 hours.
-
Validation: Perform Kaiser test. If negative (yellow/colorless beads), proceed.
-
Final Deprotection: Remove the N-terminal Fmoc group using 20% piperidine (
min). -
Cleavage: Wash resin with DCM. Add cleavage cocktail (95% TFA, 2.5% TIPS, 2.5%
) for 2 hours. This cleaves the peptide from the resin and removes the OtBu side-chain protection. -
Isolation: Filter resin.[5] Concentrate filtrate under
. Precipitate in ice-cold diethyl ether. Centrifuge and dry.
Analytical Characterization: HPLC Method
Because Gly-Asp is highly polar, standard C18 columns often fail to retain it. Use an ion-pairing method or a specialized polar-embedded column.
-
Column: Acclaim™ Polar Advantage II (C18 with polar embedded group) or equivalent HILIC column.
-
Mobile Phase A: 0.1% TFA in Water (aqueous).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% B for 2 min (isocratic loading), then 0-10% B over 10 min. (Gly-Asp elutes early).
-
Detection: UV at 210 nm (peptide bond absorption).
-
Expected Retention: Low retention time (
) on standard C18; enhanced retention on HILIC.
Biological Relevance & Applications
Drug Development Utility
-
RGD Motif Fragment: Gly-Asp represents the "GD" portion of the Arg-Gly-Asp (RGD) sequence, the universal ligand for integrin receptors. It is often used as a negative control or a spacer in RGD-based drug delivery systems targeting tumor angiogenesis [1].
-
Prodrug Linker: The Gly-Asp dipeptide bond is susceptible to specific intracellular proteases. It is utilized in prodrug design to link cytotoxic agents to carriers, ensuring drug release only upon cellular internalization and lysosomal degradation.
Metal Coordination Studies
Gly-Asp acts as a tridentate ligand for transition metals (e.g.,
References
-
Integrin Targeting and RGD Peptides
- Title: A novel Arg-Gly-Asp containing peptide specific for platelet aggregation and its effect on tumor metastasis.
- Source: Cancer Letters (PubMed).
-
URL:[Link]
-
Physicochemical Properties & pKa
- Title: Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD.
-
Crystal Structure & Phase Transitions
- Title: Crystal structure, vibrational and chemical properties and phase transitions in Glycyl-DL-Aspartic acid.
- Source: ResearchG
-
URL:[Link]
